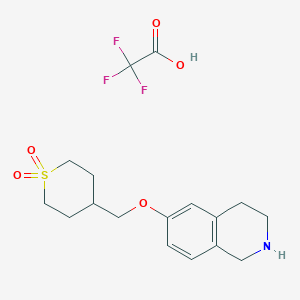
2-(2,4-difluorophenyl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Pyrazole and Imidazole Moieties in Medicinal Chemistry : Pyrazole and imidazole moieties are pharmacophores playing a crucial role in medicinal chemistry due to their presence in a wide range of biologically active compounds. These heterocycles are extensively used as synthons in organic synthesis, displaying diverse biological activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis approaches for these heterocycles involve condensation followed by cyclization under various conditions, highlighting their significance in the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Antioxidant Properties of Pyrazoline : Pyrazoline derivatives, through various synthetic methods, have demonstrated potential physical and chemical properties, including antioxidant activities. The synthesis under microwave conditions offers a convenient route to generate these compounds, which are explored for their diverse pharmacological effects (Sheetal et al., 2018).
Therapeutic Applications of Pyrazolines : Pyrazolines are recognized for their extensive therapeutic applications, exhibiting a wide array of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their versatility in drug design and potential as therapeutic agents is underscored by their ability to act as cannabinoid CB1 receptor antagonists, antiepileptic, and antidiabetic, among others, highlighting the ongoing interest in this heterocyclic scaffold (Shaaban et al., 2012).
Neurodegenerative Disorders
Neuroprotective Properties of Pyrazolines : Pyrazolines are significant for their neuroprotective properties, offering therapeutic potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. By inhibiting acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques, pyrazolines exhibit beneficial effects in managing Alzheimer's disease. Their ability to target MAO B and COMT further underscores their efficacy against Parkinson's disease, highlighting the importance of pyrazolines in neurodegenerative research (Ahsan et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c18-13-2-1-12(14(19)10-13)9-16(25)22-5-7-24-8-6-23-17(24)15-11-20-3-4-21-15/h1-4,6,8,10-11H,5,7,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRFHFHXNAWHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-Methyl-5-(3,3,3-trifluoropropoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2782590.png)
![2-(2-methylbenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2782592.png)

![N-(4-nitrophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2782594.png)
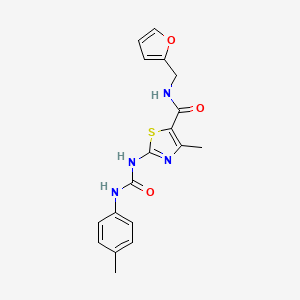

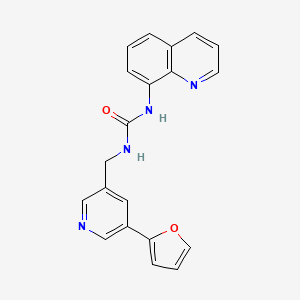
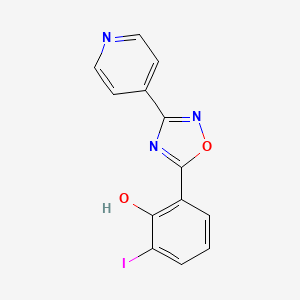
![N-(4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2782600.png)

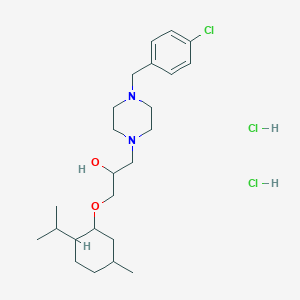
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2782607.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2782608.png)
